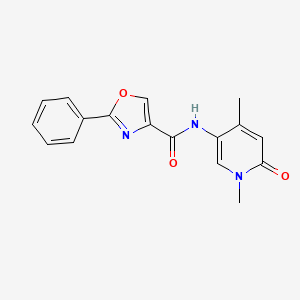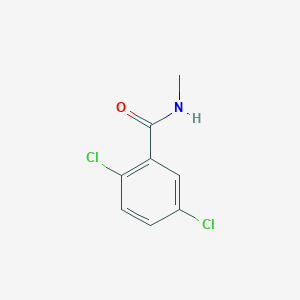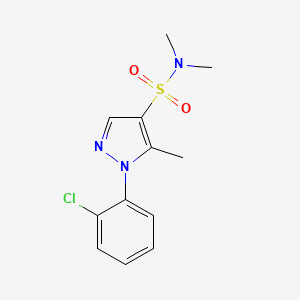![molecular formula C17H18N2O3 B7651187 2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7651187.png)
2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is a complex organic compound with a benzohydrazide core structure. This compound is characterized by the presence of hydroxy and propoxy groups, making it an intriguing subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide typically involves a condensation reaction between 2-hydroxybenzohydrazide and 4-propoxybenzaldehyde. This process usually requires a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete formation of the product. The reaction is generally catalyzed by acid or base to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar reaction conditions but optimized for larger batch sizes. Continuous flow reactors or batch reactors are employed, with careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. Solvent recovery and recycling processes are also implemented to enhance the cost-efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: : The imine (C=N) bond can be reduced to an amine (C-N) using reducing agents like sodium borohydride.
Substitution: : The phenolic hydroxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Various halogenating agents for halogenation reactions.
Major Products
Oxidation: : 2-oxo-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide.
Reduction: : 2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylamine]benzohydrazide.
Substitution: : Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a key intermediate in the synthesis of other complex molecules due to its versatile functional groups.
Biology
Studies have explored its potential as an antimicrobial agent, given its structural similarity to known bioactive hydrazides.
Medicine
Industry
Used in the development of novel materials and coatings due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which 2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide exerts its effects often involves interaction with biological macromolecules. It can act as a chelating agent, binding to metal ions and inhibiting enzymes that require these ions for activity. The presence of both hydroxy and hydrazide groups allows it to form strong hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxybenzohydrazide
N'-[(E)-phenylmethylidene]benzohydrazide
4-propoxybenzaldehyde derivatives
Uniqueness
Compared to other hydrazides, 2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide exhibits unique properties due to the combination of hydroxy and propoxy groups, providing additional sites for chemical modification and enhancing its interaction with biological targets. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-11-22-14-9-7-13(8-10-14)12-18-19-17(21)15-5-3-4-6-16(15)20/h3-10,12,20H,2,11H2,1H3,(H,19,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMZEGWGJLOMV-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B7651128.png)
![(5-Methylpyrazin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7651132.png)
![1-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7651140.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7651159.png)




![1-[(1S,2S)-2-methoxycyclohexyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7651199.png)


![2-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methylamino]-N-prop-2-enylbenzamide](/img/structure/B7651222.png)
